(S)-(+)-4-phenyl-1-[N-(4-nitrobenzoyl)-indoline-5-sulfonyl]-4,5-dihydro-2-imidazolone
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Overview
Description
KAS 08 is a small molecule activator of the stimulator of interferon genes (STING) pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KAS 08 involves the structural modification of a previously reported anti-cancer agent, DW2282. The synthetic route includes the following steps:
Formation of the core structure: The core structure of KAS 08 is synthesized through a series of condensation reactions involving indole derivatives and sulfonyl chlorides.
Functionalization: The core structure is further functionalized by introducing nitrobenzoyl and phenyl groups through nucleophilic substitution reactions.
Purification: The final product is purified using chromatographic techniques to achieve a purity of over 95%.
Industrial Production Methods
Industrial production of KAS 08 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:
Scaling up reactions: Reactions are scaled up using larger reactors and optimized conditions to ensure consistent product quality.
Purification and crystallization: The product is purified using industrial-scale chromatography and crystallization techniques to achieve high purity.
Quality control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
KAS 08 undergoes various chemical reactions, including:
Oxidation: KAS 08 can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of KAS 08 .
Scientific Research Applications
KAS 08 has a wide range of scientific research applications, including:
Cancer Immunotherapy: KAS 08 activates the STING pathway, leading to the production of interferon-beta and other cytokines that enhance the immune response against cancer cells.
Innate Immunity Research: KAS 08 is used to study the STING pathway and its role in innate immunity, providing insights into the mechanisms of immune activation.
Drug Development: KAS 08 serves as a lead compound for developing new STING activators with improved efficacy and safety profiles.
Biological Studies: Researchers use KAS 08 to investigate the molecular mechanisms underlying STING activation and its effects on cellular processes.
Mechanism of Action
KAS 08 exerts its effects by directly binding to the STING protein, leading to its activation. This activation triggers a signaling cascade that results in the phosphorylation of STING and downstream effectors, such as TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). The activation of these pathways leads to the production of type I interferons and other cytokines, which enhance the immune response against cancer cells .
Comparison with Similar Compounds
Similar Compounds
DW2282: The precursor to KAS 08, also an anti-cancer agent with STING activation properties.
Cyclic GMP-AMP (cGAMP): A natural STING activator that enhances the immune response through similar pathways.
DMXAA: Another small molecule STING activator used in cancer research.
Uniqueness of KAS 08
KAS 08 is unique due to its high potency and selectivity for the STING pathway. It has an EC50 value of 0.33 micromolar in a reporter assay using THP-1 human monocytes, indicating its strong ability to activate STING. Additionally, KAS 08 has shown promising results in reducing tumor growth in preclinical models, making it a valuable compound for cancer immunotherapy research .
Properties
Molecular Formula |
C24H20N4O6S |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(4S)-1-[[1-(4-nitrobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one |
InChI |
InChI=1S/C24H20N4O6S/c29-23(17-6-8-19(9-7-17)28(31)32)26-13-12-18-14-20(10-11-22(18)26)35(33,34)27-15-21(25-24(27)30)16-4-2-1-3-5-16/h1-11,14,21H,12-13,15H2,(H,25,30)/t21-/m1/s1 |
InChI Key |
PHTUTOMJUWFHHH-OAQYLSRUSA-N |
Isomeric SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3C[C@@H](NC3=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CC(NC3=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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